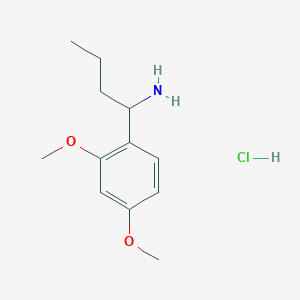

1-(2,4-Dimethoxyphenyl)butan-1-amine hydrochloride

描述

1-(2,4-Dimethoxyphenyl)butan-1-amine hydrochloride is a substituted phenylalkylamine hydrochloride salt characterized by a four-carbon amine chain (butan-1-amine) attached to a 2,4-dimethoxy-substituted aromatic ring. The compound’s structure combines lipophilic aromatic methoxy groups with a protonated amine group, enhancing its solubility in polar solvents and stability under standard laboratory conditions.

属性

IUPAC Name |

1-(2,4-dimethoxyphenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-4-5-11(13)10-7-6-9(14-2)8-12(10)15-3;/h6-8,11H,4-5,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOMUNNVRKXKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C=C(C=C1)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2,4-Dimethoxyphenyl)butan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features an amine functional group and a 2,4-dimethoxyphenyl substituent, which may influence its interactions with various biological systems.

- Molecular Formula : C12H17ClN2O2

- Molecular Weight : Approximately 229.72 g/mol

- Solubility : The hydrochloride form enhances water solubility, facilitating biological and pharmacological studies.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities:

- Neurotransmitter Interaction : Initial research suggests the compound may interact with serotonin and dopamine pathways, indicating potential applications in treating mood disorders and neurodegenerative diseases.

- Anti-inflammatory and Analgesic Properties : The structural characteristics of the compound imply possible anti-inflammatory effects, warranting further investigation into its therapeutic potential.

Understanding the mechanism of action is crucial for optimizing therapeutic use. Interaction studies have revealed insights into how this compound affects neurotransmitter systems. These interactions could lead to enhanced efficacy in treating conditions related to mood and cognition.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Biological Activity | Uniqueness |

|---|---|---|---|

| 1-(3-Methoxyphenyl)butan-1-amine | Similar phenyl substitution | Moderate serotonin activity | Different methoxy position |

| 1-(2-Methoxyphenyl)butan-1-amine | Similar structure with one less methoxy group | Lower activity than target compound | Less steric hindrance |

| 4-(2-Methylphenyl)butan-1-amine | Different phenyl substitution | Potentially similar but less studied | Different substitution pattern |

The unique substitution pattern on the aromatic ring of this compound may enhance its affinity for specific biological targets compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing context for the potential effects of this compound:

- Neuropharmacological Studies : Research involving similar compounds has shown effects on behavior in animal models, indicating that modifications in the chemical structure can significantly impact biological outcomes. For instance, compounds with similar amine structures were tested for their effects on mood and cognition in various animal models .

- Cytotoxicity Assays : In vitro studies have demonstrated that compounds with similar structural features exhibit varying degrees of cytotoxicity against cancer cell lines. The IC50 values for these compounds provide a benchmark for assessing the potential effectiveness of this compound in cancer therapy .

- Mechanistic Studies : Investigations into the mechanisms by which these compounds exert their effects have revealed pathways involving apoptosis and cell cycle regulation. Such findings are crucial for understanding how this compound might function at a cellular level .

科学研究应用

Synthetic Routes

Several synthetic methods have been developed for the preparation of 1-(2,4-Dimethoxyphenyl)butan-1-amine hydrochloride:

- Petasis Reaction : This method involves the reaction of boronic acids with amines and carbonyl compounds to produce the desired amine.

- Pomeranz–Fritsch–Bobbitt Cyclization : This cyclization technique is used to convert intermediates into more complex structures.

These methods highlight the versatility and efficiency of synthesizing this compound, which can lead to derivatives with enhanced biological activity.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Neurotransmitter Interaction : Preliminary studies suggest potential effects on serotonin and dopamine pathways, indicating possible applications in treating mood disorders and neurodegenerative diseases.

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory and analgesic effects, warranting further investigation into its therapeutic potential.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals notable differences in biological activity:

| Compound Name | Structure | Biological Activity | Uniqueness |

|---|---|---|---|

| 1-(3-Methoxyphenyl)butan-1-amine | Similar phenyl substitution | Moderate serotonin activity | Different methoxy position |

| 1-(2-Methoxyphenyl)butan-1-amine | Similar structure with one less methoxy group | Lower activity than target compound | Less steric hindrance |

| 4-(2-Methylphenyl)butan-1-amine | Different phenyl substitution | Potentially similar but less studied | Different substitution pattern |

The specific substitution pattern of this compound may enhance its affinity for certain biological targets compared to its analogs.

Case Studies and Research Findings

Multiple studies have explored the applications of this compound:

- Synthesis of Bioactive Compounds : Research has demonstrated its utility in synthesizing (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through complex synthetic pathways involving Petasis reaction and cyclization methods.

- Potential Therapeutic Applications : Investigations into its interaction with neurotransmitter systems have suggested that it could serve as a candidate for developing treatments for mood disorders.

- Material Science Applications : The structural characteristics of similar compounds have also been explored for their use in photoconductive materials and display technologies.

相似化合物的比较

Key Observations :

- Substituent Position: The 2,4-dimethoxy configuration in the target compound differs from 2,5-dimethoxy analogs (e.g., 2C-D), which are known to exhibit serotonergic activity . Meta-substituted derivatives (e.g., m-tolyl) prioritize lipophilicity over polar interactions.

- Halogenation : Fluorinated analogs (e.g., 4-fluorophenyl) enhance metabolic stability and bioavailability, as seen in related pharmaceuticals .

Physicochemical and Pharmacological Comparisons

Solubility and Stability

- Hydrochloride Salts: All listed compounds are hydrochloride salts, improving water solubility compared to free bases. For example, 1-(m-tolyl)butan-1-amine HCl is soluble in polar solvents like ethanol and water, a property likely shared by the target compound .

Receptor Binding and Selectivity

- Serotonergic Activity : 2C-D (a shorter-chain ethanamine derivative) binds to 5-HT₂A receptors with high affinity, but elongation to butan-1-amine may reduce efficacy due to steric hindrance .

- Dopaminergic Effects: Structural analogs like β-ethylphenylethylamine HCl (2-phenylbutan-1-amine HCl) exhibit dopaminergic activity, suggesting the target compound may interact with monoamine transporters .

常见问题

Q. What are the common synthetic routes for preparing 1-(2,4-dimethoxyphenyl)butan-1-amine hydrochloride, and how are intermediates characterized?

The synthesis typically involves reductive amination or alkylation of 2,4-dimethoxybenzaldehyde derivatives. For example, a multi-step approach may start with condensation of 2,4-dimethoxybenzaldehyde with nitroethane to form a Schiff base, followed by catalytic hydrogenation to yield the amine intermediate. The final hydrochloride salt is formed via acidification with HCl in anhydrous conditions. Characterization of intermediates often employs 1H-NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d6) and LCMS (e.g., m/z 294 [M+H]+) to confirm structural integrity .

Q. What analytical methods are recommended for purity assessment of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ~255 nm) is standard for quantifying purity. Retention times (e.g., 1.64 minutes under SQD-FA05 conditions) and LCMS (m/z 554 [M+H]+ for related derivatives) are critical for identifying byproducts or impurities. Titration with oxidizing agents (e.g., potassium permanganate) may also quantify amine functionality .

Q. What safety protocols are essential for handling this compound in the lab?

Use gloves, goggles, and fume hoods to avoid skin/eye contact or inhalation. Store at -20°C in sealed containers away from oxidizers. Waste must be segregated and disposed via certified hazardous waste services. Emergency protocols include rinsing exposed skin with water and consulting a physician immediately .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR or LCMS) during synthesis be resolved?

Contradictions may arise from residual solvents, tautomerism, or stereochemical variations. For example, unexpected peaks in 1H-NMR could indicate unreacted aldehyde (δ ~10 ppm) or solvent residues. Use 2D-NMR (COSY, HSQC) to assign ambiguous signals and HPLC-MS/MS to detect trace impurities. Cross-validate with synthetic controls (e.g., intermediates from validated routes) .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance Schiff base formation.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acidification.

Patent data suggests yields >90% are achievable with optimized stoichiometry and anhydrous conditions .

Q. How does the 2,4-dimethoxyphenyl moiety influence biological activity in receptor-binding assays?

The electron-donating methoxy groups enhance π-π stacking with aromatic residues in receptors. For example, structurally similar compounds (e.g., Vernakalant hydrochloride) show affinity for ion channels due to this moiety’s role in hydrophobic interactions. In vitro assays (e.g., patch-clamp electrophysiology) can quantify binding kinetics .

Q. What are the key challenges in impurity profiling, and how are critical impurities identified?

Impurities often arise from incomplete reduction (e.g., residual nitro intermediates) or over-alkylation . Use LCMS-IT-TOF for high-resolution mass detection and spiking experiments with reference standards (e.g., verapamil hydrochloride impurities) to confirm identities. Thresholds for genotoxic impurities must align with ICH Q3A guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。